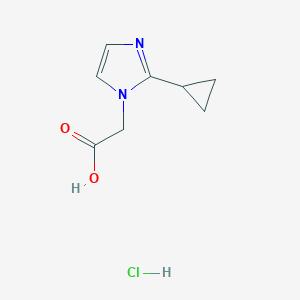
2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride
Vue d'ensemble
Description
“2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1949816-62-9. It has a molecular weight of 202.64 .
Synthesis Analysis
A practical synthesis of imidazol-1-yl-acetic acid hydrochloride, a key intermediate for zoledronic acid, was achieved via N-alkylation of imidazole using tert-butyl chloroacetate followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester in the presence of titanium tetrachloride .Molecular Structure Analysis
The IUPAC name of this compound is 2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride. The InChI code is 1S/C8H10N2O2.ClH/c11-7(12)5-10-4-3-9-8(10)6-1-2-6;/h3-4,6H,1-2,5H2,(H,11,12);1H .Physical And Chemical Properties Analysis
This compound is a solid with a molecular weight of 202.64 .Applications De Recherche Scientifique
Synthesis and Characterization of Complex Compounds
Polymeric and Cyclotetrameric Complexes : The reaction of related 2-(1H-imidazol-1-yl)acetic acid compounds with different tin-based reagents yields complex structures, including triphenyltin and tricyclohexyltin 2-(1H-imidazol-1-yl)acetates. These compounds exhibit unique coordination modes and structures, such as polymeric chains and macrocyclic tetranuclear structures, demonstrating the versatility of imidazole derivatives in forming complex metal-organic frameworks (Gan & Tang, 2011).
Hydrochloride Crystals and Magnetic Properties : Studies on hydrochloride crystals derived from similar imidazole compounds explore the relationship between crystal-stacking structures and magnetic properties. These studies provide insights into the diamagnetic nature of these compounds and their potential applications in materials science, particularly in developing materials with specific magnetic susceptibilities (Yong, Zhang, & She, 2013).
Green Chemistry and Synthesis Methods
Solvent-Free Synthesis : The preparation of imidazole-1-yl-acetic acid hydrochloride using solvent-free methods represents an advancement towards environmentally-friendly chemical synthesis. These methods not only avoid the use of hazardous solvents but also achieve high yields, showcasing the potential for greener synthesis pathways in pharmaceutical manufacturing, particularly for drugs like zoledronic acid (Belwal & Patel, 2019).
Organocatalysis and Chemical Reactions
Bifunctional Organocatalyst : Imidazole-1-yl-acetic acid hydrochloride serves as a novel, efficient, and reusable organocatalyst for various chemical reactions, including the synthesis of dihydropyrimidinones/thiones and 1,8-dioxooctahydroxanthenes. These applications highlight its role in facilitating multicomponent reactions and cyclocondensation processes, contributing to advancements in organic synthesis and catalysis (Kargar et al., 2011).
Propriétés
IUPAC Name |
2-(2-cyclopropylimidazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c11-7(12)5-10-4-3-9-8(10)6-1-2-6;/h3-4,6H,1-2,5H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAQXNBEWHKIGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopropyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)

![Methyl 2-methoxy-10,11-dihydrodibenzo[b,f][1,4]oxazepine-8-carboxylate](/img/structure/B1474079.png)
![4-[(Cyclohexylmethyl)amino]-2-pyrimidinol](/img/structure/B1474081.png)




![Methyl 3-amino-3a,4,5,9b-tetrahydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1474092.png)
![Methyl 8-amino-3-isopropyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474093.png)

![Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474095.png)

